4-(Thiophen-3-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-3-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIOPNWLBZGHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Thiophen 3 Yl Butan 2 One
Reaction Pathway Elucidation for Synthetic Transformations
Understanding the pathways of synthetic transformations involving 4-(Thiophen-3-yl)butan-2-one is crucial for optimizing reaction conditions and developing novel synthetic routes. Electrophilic aromatic substitution is a key reaction class for thiophene (B33073) and its derivatives. nih.gov The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles. brainly.in
Role of Intermediates in Thiophene-Ketone Reactions
The reactions of thiophene-containing ketones often proceed through various intermediates that dictate the final product distribution. In electrophilic substitution reactions of thiophenes, Wheland intermediates are key species that help explain the observed reactivity. uoanbar.edu.iq The stability of these intermediates influences the regioselectivity of the substitution. For instance, in the acylation of thiophene, the formation of a resonance-stabilized acylium ion intermediate is a critical step. nih.gov
In the context of this compound, reactions involving the butanone side chain can proceed through enolate intermediates. The formation of either the kinetic or thermodynamic enolate will depend on the reaction conditions, such as the base used and the temperature. uwindsor.ca These enolates can then react with electrophiles, leading to a variety of functionalized products.
| Intermediate Type | Precursor Moiety | Role in Reaction |
| Wheland Intermediate | Thiophene Ring | Stabilizes positive charge during electrophilic attack. uoanbar.edu.iq |
| Acylium Ion | Carbonyl Group | Acts as the electrophile in Friedel-Crafts acylation. nih.gov |
| Enolate | Butanone Moiety | Nucleophilic species in reactions at the α-carbon. uwindsor.ca |
Transition State Analysis and Energy Profiles
Computational studies, including transition state analysis and the calculation of energy profiles, provide a deeper understanding of the reaction dynamics. For thiophene-containing compounds, these analyses can reveal the energy barriers associated with different reaction pathways, helping to predict the most favorable course of a reaction. nih.gov For example, in the oxidation of a thiophene ring, transition state calculations can help to distinguish between pathways leading to a thiophene-S-oxide or a thiophene epoxide. nih.gov
Studies on Reactivity of the Butanone Moiety
The butanone portion of this compound possesses its own distinct reactivity, primarily centered around the carbonyl group and the adjacent α-carbons.
Enolization Kinetics and Thermodynamics
The formation of enolates from the butanone moiety is a key aspect of its reactivity. The regioselectivity of enolate formation is governed by kinetic and thermodynamic control. uwindsor.cayoutube.com Deprotonation at the methyl group (C1) leads to the kinetic enolate, which is formed faster, while deprotonation at the methylene (B1212753) group (C3) adjacent to the thiophene ring results in the more substituted and thermodynamically more stable enolate. uwindsor.caresearchgate.net The choice of base and reaction temperature can influence which enolate is predominantly formed. uwindsor.ca
Factors Influencing Enolate Formation:
| Factor | Kinetic Control Favors | Thermodynamic Control Favors |
| Base | Bulky, non-nucleophilic bases (e.g., LDA) | Smaller, weaker bases (e.g., NaOH) |
| Temperature | Low temperatures (-78 °C) | Higher temperatures (room temp. or above) |
| Solvent | Aprotic solvents | Protic or aprotic solvents |
Nucleophilic and Electrophilic Behavior of the Carbonyl Group
The carbonyl group in the butanone moiety is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. quora.com This polarity makes the carbonyl carbon susceptible to attack by nucleophiles in nucleophilic addition reactions. libretexts.org The oxygen atom, with its lone pairs of electrons, can act as a Lewis base and be protonated by an acid, which further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles. stackexchange.comyoutube.com
Reactivity of the Thiophene Ring System
The thiophene ring in this compound is an aromatic system that undergoes electrophilic substitution reactions more readily than benzene. uoanbar.edu.iqderpharmachemica.com The sulfur atom plays a crucial role in stabilizing the intermediates formed during these reactions through the participation of its lone pair of electrons in resonance. brainly.in The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituent. The butan-2-one group at the 3-position is an electron-withdrawing group, which generally directs incoming electrophiles to the 5-position.
Common Electrophilic Substitution Reactions of Thiophene:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Acylation: Introduction of an acyl group (-COR). brainly.in
The reactivity of the thiophene ring is a balance between its aromatic stability and the electron-donating character of the sulfur heteroatom. pharmaguideline.com
Computational and Theoretical Mechanistic Studies
Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of thiophene derivatives. rsc.orgnih.gov DFT calculations allow for the optimization of molecular geometries of reactants, intermediates, transition states, and products. rsc.org By calculating the energies of these species, a detailed potential energy surface for a reaction can be constructed, providing insights into reaction barriers and thermodynamics.
For reactions involving this compound, DFT can be used to rationalize the observed regioselectivity in electrophilic aromatic substitution. By modeling the stability of the possible cationic sigma-complex intermediates (attack at C2, C4, and C5), the preferential pathway can be identified. The intermediate with the lowest energy corresponds to the major product, which is typically found to be the C2-substituted isomer, followed by the C5.
Furthermore, DFT is employed to calculate various quantum chemical descriptors that help interpret reactivity. rsc.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO can indicate the most nucleophilic sites in the molecule (i.e., the positions most likely to attack an electrophile), while the LUMO energy relates to its electrophilicity. A small HOMO-LUMO energy gap is often associated with higher chemical reactivity. rsc.org
| DFT Application | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. nih.gov |
| Transition State Search | Energy barriers (activation energy) | Helps predict reaction rates and compare competing pathways (e.g., C2 vs. C5 substitution). |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions | Identifies nucleophilic/electrophilic centers and predicts reactivity patterns. rsc.org |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Quantifies electron distribution and delocalization, explaining substituent effects. nih.gov |
While DFT calculations typically model static points on a potential energy surface, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of reacting molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and reaction trajectories over time.
Ab initio molecular dynamics, such as Car-Parrinello Molecular Dynamics (CPMD), combine quantum mechanical calculations for forces with classical dynamics for nuclear motion. acs.org Such simulations can be applied to model the reaction pathway of, for example, an electrophile approaching the thiophene ring of this compound. This approach can reveal the role of solvent molecules, dynamic fluctuations, and specific intermolecular interactions in guiding the reaction to its final products. acs.org
For instance, MD simulations have been used to investigate the photoexcited dynamics of thiophene, revealing ultrafast ring-opening processes and the interplay between different electronic states. rsc.org While focused on photochemistry, these methods can be adapted to study thermal ground-state reactions. By simulating the approach of a reactant, MD can help visualize the entire bond-forming and bond-breaking process, including the rearrangement of the molecular geometry and the surrounding solvent shell, providing a more complete picture than static calculations alone.
Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which is the basis of their chemical reactivity. For this compound, these calculations can quantify the electron distribution within the thiophene ring and predict how it will interact with other reagents.
Methods beyond DFT, such as CASPT2 (Complete Active Space with Second-Order Perturbation Theory), are used for high-accuracy calculations, especially for excited electronic states. arxiv.orgaip.org However, for ground-state reactivity, DFT and other ab initio methods are widely used to compute key properties.
Calculations of the molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show a region of negative potential (electron-rich) located over the π-system of the thiophene ring, particularly at the C2 and C5 positions, confirming these as the most likely sites for electrophilic attack.
Other calculated parameters, such as ionization potential (IP), electron affinity (EA), and chemical hardness (η), provide a quantitative measure of reactivity. jchps.com A lower ionization potential, for instance, indicates that it is easier to remove an electron, corresponding to a more nucleophilic character, which is consistent with the high reactivity of the thiophene ring in electrophilic substitution reactions. jchps.com
| Calculated Property | Definition | Significance for Reactivity |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at a particular location near a molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Lower IP correlates with higher nucleophilicity. jchps.com |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Higher EA correlates with higher electrophilicity. jchps.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. | Lower hardness (softness) indicates higher reactivity. jchps.com |
Derivatization and Functionalization Strategies of 4 Thiophen 3 Yl Butan 2 One
Chemical Modification at the Ketone Functionality
The ketone group in 4-(thiophen-3-yl)butan-2-one is a prime site for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.
Formation of Oximes, Hydrazones, and Semicarbazones
The carbonyl group of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles to form C=N double bonds. These reactions are typically carried out in the presence of an acid catalyst.
Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride. lodz.plprepchem.com This reaction is a standard method for the preparation of ketoximes and can be applied to this compound to yield the corresponding oxime. lodz.pl The formation of oximes from ketones is a well-established transformation in organic synthesis. nih.gov
Hydrazones are formed through the reaction of the ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). The synthesis of hydrazones is a common method for the characterization and derivatization of carbonyl compounds. mdpi.comorganic-chemistry.orgikm.org.myorganic-chemistry.org For instance, reacting this compound with a substituted hydrazine in a suitable solvent like ethanol (B145695) would yield the corresponding hydrazone derivative.
Semicarbazones are prepared by the reaction of the ketone with semicarbazide (B1199961) hydrochloride. This reaction provides a crystalline derivative that can be useful for the identification and purification of the parent ketone. jocpr.com The general synthetic route involves the condensation of the carbonyl compound with semicarbazide, often in a buffered medium to control the pH.
Table 1: Synthesis of Ketone Derivatives of this compound This table is generated based on established chemical reactions and may not represent experimentally verified data for this specific compound.
| Derivative | Reagent | General Reaction Conditions |
|---|---|---|
| Oxime | Hydroxylamine hydrochloride | Ethanol/water, reflux |
| Hydrazone | Hydrazine hydrate | Ethanol, reflux |
| Semicarbazone | Semicarbazide hydrochloride | Ethanol/water, sodium acetate |
Reduction to Alcohols (Selective and Stereoselective)
The ketone functionality of this compound can be selectively reduced to the corresponding secondary alcohol, 4-(thiophen-3-yl)butan-2-ol. The choice of reducing agent is critical to achieve high selectivity and, in some cases, stereoselectivity.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). quora.comadichemistry.com NaBH₄ is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. quora.com LiAlH₄ is a much stronger reducing agent and is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. quora.comadichemistry.commasterorganicchemistry.com
Table 2: Reduction of this compound to 4-(Thiophen-3-yl)butan-2-ol This table is generated based on established chemical reactions and may not represent experimentally verified data for this specific compound.
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | 4-(Thiophen-3-yl)butan-2-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux, followed by aqueous workup | 4-(Thiophen-3-yl)butan-2-ol |
Alpha-Functionalization via Enolate Chemistry
The carbon atoms adjacent to the ketone group (the α-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles to introduce new functional groups at the α-position. masterorganicchemistry.com
The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures. libretexts.orglibretexts.orgmasterorganicchemistry.com Once formed, the enolate can undergo a variety of reactions:
Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the α-carbon.
Halogenation: Reaction with an electrophilic halogen source (e.g., N-bromosuccinimide) introduces a halogen atom at the α-position.
Aldol (B89426) Reaction: Reaction with an aldehyde or another ketone forms a β-hydroxy ketone.
The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky base like LDA will preferentially deprotonate the less sterically hindered α-carbon, leading to the kinetic enolate. masterorganicchemistry.com
Functionalization of the Thiophene (B33073) Ring
The thiophene ring in this compound is an aromatic system that can undergo functionalization through various strategies, including directed metalation and electrophilic substitution.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org For π-excessive heterocycles like thiophene, lithiation typically occurs at the C-2 position. uwindsor.ca However, a directing group can influence this regioselectivity.
In the case of this compound, the butan-2-one substituent is at the 3-position. While the carbonyl group itself is not a classical powerful directing group for ortho-lithiation, it can potentially influence the site of metalation. The most acidic protons on the thiophene ring are at the 2- and 5-positions. A strong base like n-butyllithium or LDA could potentially deprotonate at the 2-position, which is ortho to the substituent. The resulting lithiated species can then be trapped with an electrophile to introduce a new substituent at the 2-position.
Electrophilic Substitution for Further Substitution
The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution reactions. researchgate.netresearchgate.netstudysmarter.co.ukquimicaorganica.org The existing 4-(butan-2-one) group at the 3-position of the thiophene ring will direct incoming electrophiles to specific positions on the ring. The alkyl group is an ortho, para-directing activator, while the ketone is a meta-directing deactivator. In 3-substituted thiophenes, electrophilic substitution generally occurs at the 2- or 5-position. The outcome of the reaction will depend on the specific electrophile and reaction conditions.
Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the thiophene ring, typically at the 2- or 5-position. jcu.edu.au
Nitration: Introduction of a nitro group (-NO₂) using a nitrating agent like nitric acid in the presence of a dehydrating agent.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). youtube.comsigmaaldrich.comnih.govmasterorganicchemistry.com This reaction would likely occur at the 2- or 5-position of the thiophene ring.
Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound This table is generated based on established principles of electrophilic aromatic substitution and may not represent experimentally verified data for this specific compound.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Bromination | Br₂ in acetic acid | 2-Bromo-4-(thiophen-3-yl)butan-2-one and/or 5-Bromo-4-(thiophen-3-yl)butan-2-one |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(thiophen-3-yl)butan-2-one and/or 5-Nitro-4-(thiophen-3-yl)butan-2-one |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-Acyl-4-(thiophen-3-yl)butan-2-one and/or 5-Acyl-4-(thiophen-3-yl)butan-2-one |
Synthesis of Polyfunctional Thiophene-Ketone Conjugates
The synthesis of polyfunctional thiophene-ketone conjugates from this compound involves chemical modifications at both the thiophene ring and the ketone moiety. These transformations allow for the introduction of diverse functional groups, leading to compounds with extended conjugation, varied electronic properties, and tailored biological activities.
One of the primary methods for functionalizing the ketone group is through condensation reactions. The Claisen-Schmidt condensation, for example, involves the reaction of the ketone with an aromatic aldehyde in the presence of a base, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgtaylorandfrancis.com This reaction extends the conjugated system of the molecule, which can significantly impact its photophysical properties.
Another key strategy for derivatization is electrophilic aromatic substitution on the thiophene ring. The Friedel-Crafts acylation, for instance, allows for the introduction of an acyl group onto the thiophene ring using an acyl halide or anhydride with a Lewis acid catalyst. youtube.comsigmaaldrich.comnih.gov This reaction not only adds another functional group but also provides a handle for further chemical modifications. The Vilsmeier-Haack reaction is another valuable tool for introducing a formyl group onto electron-rich aromatic rings like thiophene, using a Vilsmeier reagent prepared from a substituted formamide (B127407) and phosphorus oxychloride. nrochemistry.comjk-sci.comwikipedia.org
The following table summarizes potential synthetic strategies for producing polyfunctional thiophene-ketone conjugates from this compound, based on established chemical reactions for similar substrates.
Table 1: Synthetic Strategies for Polyfunctional Thiophene-Ketone Conjugates
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH or KOH in ethanol | α,β-Unsaturated ketone (chalcone analogue) |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ or other Lewis acid | Acylated thiophene ring |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylated thiophene ring |
| Aldol Condensation | Another ketone or aldehyde, acid or base catalyst | β-Hydroxy ketone |
| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine derivative at the ketone position |
Regio- and Stereoselectivity in Derivatization
Controlling the regio- and stereoselectivity during the derivatization of this compound is paramount for synthesizing specific isomers with desired properties.
Stereoselectivity primarily concerns reactions at the chiral center that can be created from the ketone group of the butanone side chain. The reduction of the ketone to a secondary alcohol, for instance, can lead to the formation of a chiral center. Achieving high stereoselectivity in such reactions is often accomplished using biocatalysts or chiral chemical reagents. The asymmetric reduction of ketones, including those with bulky substituents, has been successfully achieved using alcohol dehydrogenases (ADHs). acs.orgbohrium.comresearchgate.net These enzymes can exhibit high enantioselectivity, producing one enantiomer of the corresponding alcohol in high purity. nih.govsigmaaldrich.com The choice of the specific enzyme and reaction conditions is critical for controlling the stereochemical outcome. Chemical methods for stereoselective reduction include the use of chiral hydride reagents or catalytic asymmetric hydrogenation. The stereochemistry of the reduction can also be influenced by the presence of nearby functional groups that can direct the approach of the reducing agent. libretexts.orgyoutube.com
The following table outlines key considerations for achieving regio- and stereoselectivity in the derivatization of this compound.
Table 2: Considerations for Regio- and Stereoselectivity
| Selectivity Type | Reaction | Key Factors | Expected Outcome |
|---|---|---|---|
| Regioselectivity | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts, Vilsmeier-Haack) | Directing effect of the 3-alkyl substituent, steric hindrance | Preferential substitution at the C2 and C5 positions of the thiophene ring. |
| Stereoselectivity | Ketone Reduction | Choice of reducing agent (biocatalyst or chiral chemical reagent), reaction conditions | Formation of a specific enantiomer of the corresponding secondary alcohol. |
| Stereoselectivity | Aldol and Claisen-Schmidt Condensations | Reaction conditions (temperature, base), nature of the electrophile | Potential for diastereoselective formation of new stereocenters. |
Spectroscopic and Structural Characterization for Research Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary one-dimensional NMR experiments used for the structural analysis of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(Thiophen-3-yl)butan-2-one, distinct signals are expected for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The methylene (B1212753) protons adjacent to the thiophene ring and the carbonyl group will appear as triplets in the aliphatic region, and the terminal methyl protons will present as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Ketonic carbonyl carbons are characteristically found far downfield (δ > 200 ppm). docbrown.info The sp²-hybridized carbons of the thiophene ring will resonate in the aromatic region (δ 110-150 ppm), while the sp³-hybridized carbons of the butyl chain will appear upfield. nih.gov
Predicted NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| 1 (CH₃) | ~2.1 | Singlet (s) | 3H | ~30 |
| 2 (C=O) | - | - | - | ~208 |
| 3 (CH₂) | ~2.8 | Triplet (t) | 2H | ~45 |
| 4 (CH₂) | ~3.0 | Triplet (t) | 2H | ~25 |
| Thiophene C2' | ~7.1 | Multiplet (m) | 1H | ~126 |
| Thiophene C4' | ~7.0 | Multiplet (m) | 1H | ~128 |
| Thiophene C5' | ~7.3 | Multiplet (m) | 1H | ~122 |
| Thiophene C3' | - | - | - | ~140 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a key correlation would be observed between the methylene protons at positions 3 and 4 of the butanone chain, confirming their connectivity. Correlations between the protons on the thiophene ring would also be visible.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~2.8 ppm to the carbon signal at ~45 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting different fragments of the molecule. Expected correlations would include the methyl protons (position 1) to the carbonyl carbon (position 2), and the methylene protons at position 4 to the carbons of the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide information about the conformation of the molecule, for example, showing spatial proximity between the protons of the butyl chain and the protons on the thiophene ring.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. docbrown.info
For this compound, the most prominent and diagnostic absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the ketone. rsc.org This typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. Other expected absorptions would include C-H stretching vibrations from the alkyl chain and the thiophene ring (around 2850-3100 cm⁻¹), and characteristic vibrations for the thiophene ring itself in the fingerprint region (below 1500 cm⁻¹). scialert.net
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C-H (sp³) | Stretch | 2850-3000 | Medium |
| C-H (Thiophene) | Stretch | 3050-3100 | Weak-Medium |
| C=C (Thiophene) | Stretch | ~1400-1500 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound (C₈H₁₀OS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Expected fragments would include the loss of a methyl radical ([M-15]⁺) or an acetyl group ([M-43]⁺), as well as fragments corresponding to the thienyl-ethyl cation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₀OS, by comparing the experimentally measured exact mass with the theoretically calculated mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound like this compound. The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is detected and identified. A pure sample of this compound would ideally show a single peak in the gas chromatogram, and the mass spectrum of this peak would correspond to the expected fragmentation pattern of the compound.
UV-Visible Spectroscopy for Electronic Transitions (for purity/concentration in synthetic steps, not for properties)
UV-Visible spectroscopy is a valuable tool for monitoring the progress of synthetic reactions and assessing the purity of intermediates and final products by detecting the electronic transitions within a molecule. For this compound, the primary chromophores are the thiophene ring and the ketone functional group.
The UV-Vis spectrum of a thiophene-containing ketone is expected to exhibit two main types of electronic transitions:
π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the thiophene ring. For simple thiophene derivatives, these transitions often occur in the lower UV region.
n → π* transitions: These are lower-energy, lower-intensity (often forbidden) transitions involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. For ketones, these absorptions are characteristically found at longer wavelengths, often in the 270-300 nm range. masterorganicchemistry.com
During the synthesis of this compound, UV-Vis spectroscopy can be employed to track the consumption of reactants and the formation of the product. For instance, if the synthesis involves a coupling reaction to attach the butanone side chain to a thiophene precursor, the resulting change in the conjugated system would lead to a shift in the absorption maxima. By monitoring the appearance of the characteristic n → π* transition of the ketone product or a shift in the π → π* transition of the thiophene system, the reaction's progress can be followed.
Furthermore, this technique is useful for determining the concentration of the compound in solution, following the Beer-Lambert law. A calibration curve can be constructed by measuring the absorbance of solutions with known concentrations. This allows for the quantification of the product during workup and purification steps. The presence of impurities, such as unreacted starting materials or byproducts with different chromophores, would manifest as additional peaks or shoulders in the UV-Vis spectrum, thereby providing an indication of the sample's purity. While specific absorption maxima for this compound are not widely reported, the general principles of UV-Vis spectroscopy for thiophene and ketone-containing compounds are well-established for these applications. masterorganicchemistry.comnih.govnih.govresearchgate.net
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ebi.ac.uknih.govtulane.edumdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the molecular structure and understanding its packing in the solid state.
While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as di(thiophen-3-yl) ketone, offers insights into the potential structural features. The crystal structure of a polymorph of di(thiophen-3-yl) ketone has been solved in the orthorhombic space group Pbcn. nih.govnih.goviucr.org In this structure, the molecule has one half in the asymmetric unit, and the two thiophene rings are twisted relative to each other. nih.govnih.gov
Key structural features observed in related thiophene-3-yl ketones include:
Molecular Conformation: The thiophene rings are planar, but there is a significant torsion angle between the rings and the central carbonyl group due to steric hindrance. nih.goviucr.org
Intermolecular Interactions: The crystal packing is often stabilized by a network of weak intermolecular forces. In the case of di(thiophen-3-yl) ketone, C—H···O hydrogen bonds connect the molecules into layers. nih.govnih.gov Additionally, π–π stacking interactions between the thiophene rings of adjacent molecules contribute to the stability of the crystal lattice. nih.govnih.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive data on its solid-state conformation, including the orientation of the butanone chain relative to the thiophene ring and the nature of the intermolecular interactions that govern its crystal packing. Below is a representative data table for a related compound, di(thiophen-3-yl) ketone, illustrating the type of information obtained from a crystallographic study. nih.govnih.goviucr.org
Table 1: Crystallographic Data for a Polymorph of di(thiophen-3-yl) ketone
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆OS₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 12.345 |
| b (Å) | 5.678 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 864.1 |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| di(thiophen-3-yl) ketone |
Applications As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Organic Scaffolds
The unique combination of a thiophene (B33073) ring and a butanone side chain in 4-(Thiophen-3-yl)butan-2-one makes it an important building block for the assembly of intricate organic structures. The thiophene moiety can be functionalized through various reactions, while the ketone group provides a handle for condensation and cyclization reactions.
This compound is a key precursor for the synthesis of various fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. The ketone functionality allows it to participate in cyclization reactions to form rings fused to the thiophene core.
One of the most notable applications is in the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes wikipedia.orgresearchgate.net. In this reaction, a ketone, such as this compound, condenses with an α-cyanoester in the presence of elemental sulfur and a base. The resulting 2-aminothiophene derivative is a versatile intermediate that can be further elaborated into fused systems like thieno[2,3-b]pyridines. Thieno[2,3-b]pyridines are known for their diverse pharmacological activities nih.govnih.govmdpi.comresearchgate.net.
Furthermore, derivatives of this compound can be utilized in the synthesis of thieno[3,2-b]thiophenes. These fused systems are of particular interest in the field of organic electronics due to their excellent charge transport properties nih.govnih.govmdpi.comnih.gov. Synthetic strategies towards 3-alkylthieno[3,2-b]thiophenes have been developed, showcasing the importance of thiophene-based ketones as starting materials nih.gov.
The following table summarizes the key fused heterocyclic systems that can be synthesized from this compound and their potential applications.
| Fused Heterocyclic System | Synthetic Method | Potential Applications |
| Thieno[2,3-b]pyridines | Gewald reaction followed by cyclization | Pharmaceuticals, Agrochemicals |
| Thieno[3,2-b]thiophenes | Cyclization of functionalized thiophene precursors | Organic electronics, Solar cells |
| Thieno[2,3-b]thiophenes | Multistep synthesis involving cyclization | Dyes, Semiconductors |
The thiophene ring is a fundamental component of many conjugated polymers, which are materials with interesting electronic and optical properties. While direct polymerization of this compound is not a common route, it can be chemically modified to produce monomers suitable for polymerization.
For instance, the ketone group can be transformed into other functional groups that are amenable to polymerization reactions, such as vinyl or ethynyl groups. Alternatively, the thiophene ring can be functionalized with polymerizable groups. Thiophene-based conjugated polymers are widely used in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) nih.govresearchgate.netnih.gov. The synthesis of regioregular thiophene-based conjugated polymers often involves transition metal-catalyzed cross-coupling reactions of appropriately functionalized thiophene monomers nih.govmdpi.com.
The properties of the resulting polymers can be tuned by the choice of comonomers and the nature of the substituents on the thiophene ring. The presence of the butanone side chain, or a derivative thereof, could influence the solubility and processing characteristics of the final polymer.
Utility in the Synthesis of Non-Biologically Active Compounds
Beyond its role in constructing complex scaffolds for potential bioactive molecules, this compound is a valuable intermediate in the synthesis of a range of non-biologically active compounds with applications in materials science, agrochemicals, and the dye industry.
Thiophene-containing materials are at the forefront of research in organic electronics. The excellent electronic properties of poly- and oligothiophenes make them suitable for use as active components in a variety of devices nih.govnih.gov. Fused thiophene systems, such as thieno[3,2-b]thiophenes, are particularly promising due to their rigid, planar structures which facilitate intermolecular charge transport nih.govnih.govresearchgate.net.
This compound can serve as a precursor to these advanced materials. For example, it can be a starting point for the synthesis of substituted thieno[3,2-b]thiophenes, which are key building blocks for organic semiconductors nih.govnih.govnih.gov. The synthetic route may involve the transformation of the ketone functionality and subsequent cyclization to form the fused ring system. The resulting thieno[3,2-b]thiophene derivatives can then be used to synthesize small molecules or polymers for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).
The following table provides an overview of the types of organic electronic materials that can be derived from this compound and their device applications.
| Material Class | Specific Examples | Device Applications |
| Small Molecules | Substituted thieno[3,2-b]thiophenes | Organic Field-Effect Transistors (OFETs) |
| Conjugated Polymers | Poly(thieno[3,2-b]thiophene) derivatives | Organic Photovoltaics (OPVs), OFETs |
| Oligomers | Oligothiophenes | Model compounds for charge transport studies |
Thiophene-based azo dyes are a class of synthetic colorants that have been used in various applications, including textile dyeing sapub.orgespublisher.comrsc.orgscilit.comresearchgate.net. These dyes are typically synthesized by the diazotization of a 2-aminothiophene derivative followed by coupling with a suitable coupling component.
As mentioned previously, this compound can be a precursor to substituted 2-aminothiophenes through the Gewald reaction wikipedia.orgresearchgate.net. The resulting 2-aminothiophene can then be used as a diazo component to produce a wide range of thiophene-based azo dyes. The color of the resulting dye can be tuned by varying the substituents on the thiophene ring and the choice of the coupling partner. The presence of the butanone side chain could also influence the properties of the dye, such as its solubility and fastness. Research has explored the synthesis and properties of various thiophene-based azo dyes for applications in dye-sensitized solar cells and non-linear optical materials rsc.org.
Mechanistic Insights into Its Transformation into Target Molecules
The transformation of this compound into various target molecules, particularly fused heterocyclic systems, is predicated on the principles of intramolecular electrophilic aromatic substitution. The inherent nucleophilicity of the thiophene ring and the electrophilic character of the ketone's carbonyl carbon, when activated, provide the basis for these cyclization reactions. The mechanism is generally acid-catalyzed, proceeding through several key steps that culminate in the formation of a new ring fused to the thiophene core.
A plausible and widely accepted mechanism for the acid-catalyzed intramolecular cyclization of this compound is analogous to an intramolecular Friedel-Crafts acylation. This process can be dissected into the following discrete steps:
Activation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the butanone side chain by a strong acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, transforming it into a more potent electrophile, often represented as a resonance-stabilized hydroxycarbocation or an acylium ion.
Intramolecular Electrophilic Attack: The activated carbonyl carbon is then susceptible to nucleophilic attack by the electron-rich thiophene ring. The thiophene π-system acts as the nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular attack is a key ring-forming step.
Regioselectivity of Cyclization: For this compound, the intramolecular electrophilic attack can theoretically occur at two positions on the thiophene ring: the C2-position or the C4-position.
Attack at C2: Electrophilic substitution on a 3-substituted thiophene is most favored at the C2 position due to the ability of the sulfur atom to stabilize the resulting intermediate through resonance. This pathway leads to the formation of a thieno[3,2-c] fused system.
Attack at C4: Attack at the C4 position is electronically less favored. This pathway would lead to a thieno[3,4-c] fused system. The formation of the thieno[3,2-c] system is generally the major pathway due to the higher stability of the corresponding cationic intermediate (sigma complex).
Formation of the Sigma Complex (Wheland Intermediate): The electrophilic attack disrupts the aromaticity of the thiophene ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the thiophene ring and, importantly, onto the sulfur atom when the attack is at the C2 position, which provides significant stabilization.
Deprotonation and Aromatization: In the final step, a proton is eliminated from the carbon atom that was attacked by the electrophile. This is typically facilitated by the conjugate base of the acid catalyst. The removal of the proton restores the aromaticity of the thiophene ring, now fused to a newly formed six-membered ring, yielding the final cyclized product, such as a dihydrothienopyridine derivative. This step is the driving force for the reaction, as it leads to a stable aromatic system.
Subsequent chemical modifications of the initially formed cyclized intermediate, such as dehydration or rearrangement, can then lead to the final target molecules. The specific reaction conditions, including the choice of acid catalyst and temperature, can influence the reaction rate and the distribution of products.
Computational and Theoretical Investigations of 4 Thiophen 3 Yl Butan 2 One
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to modern chemical research. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular geometries, electronic structures, and reaction pathways. rsc.orgnih.gov For 4-(thiophen-3-yl)butan-2-one, these techniques provide insights into its intrinsic properties, which are crucial for understanding its behavior and potential applications.
Conformational Analysis and Energy Minimization
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them.
The structure consists of a planar thiophene (B33073) ring connected to a flexible butan-2-one side chain. qmul.ac.uk Rotation around the single bonds, particularly the C-C bond connecting the thiophene ring to the butyl chain, gives rise to different conformers. Computational methods can map the potential energy surface by systematically changing key dihedral angles to locate energy minima. For analogous molecules like alkyl ketones, studies have shown that attractive forces, such as CH/π hydrogen bonds, can influence the relative stability of different conformers. researchgate.netnih.gov Energy minimization calculations, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G**), are employed to find the optimized geometry of the lowest energy conformer. scifiniti.com This stable conformation is critical for understanding how the molecule might interact with biological targets or other reagents.
| Conformer | Dihedral Angle (Ring-C-C-C) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| 1 (Global Minimum) | 75.9° | 0.00 | Most stable, asymmetrical arrangement with the phenyl ring inclined relative to the planar butan-2-one substituent. ulster.ac.uk |
| 2 | ~180° | ~5.0 | Higher energy conformer representing a more extended structure. ulster.ac.uk |
| 3 | ~300° | ~5.2 | Another higher energy conformer. ulster.ac.uk |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchps.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
For thiophene derivatives, the HOMO is typically distributed over the electron-rich thiophene ring, while the LUMO may be localized on different parts of the molecule depending on the substituents. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.orgmdpi.com DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. researchgate.net
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.3 to -6.6 jchps.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.3 to -2.1 jchps.com |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.8 to 6.2 nih.govjchps.com |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.3 to 6.6 jchps.com |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.3 to 2.1 jchps.com |
| Chemical Hardness (η) | Resistance to change in electron distribution (≈ (I-A)/2) | 1.6 to 3.1 jchps.com |
Prediction of Reactivity Sites and Reaction Pathways
Computational methods can precisely predict the most likely sites for chemical reactions on a molecule. FMO analysis helps identify these sites: the regions with the highest HOMO density are prone to electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack. nih.gov
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. mdpi.com Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles, while blue regions represent positive potential (electron-poor areas), which are targets for nucleophiles. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the thiophene ring, indicating sites for electrophilic attack. Conversely, a positive potential would be expected around the carbonyl carbon, marking it as a primary site for nucleophilic attack. nih.gov Furthermore, Fukui function calculations can provide a quantitative measure of the reactivity of each atom in the molecule for electrophilic, nucleophilic, and radical attacks. nih.govsemanticscholar.org
In Silico Design of Novel Thiophene-Ketone Derivatives
The scaffold of this compound serves as a valuable starting point for the in silico (computer-based) design of new molecules with enhanced or novel properties. This is a cornerstone of modern drug discovery and materials science. nih.gov The process involves computationally modifying the parent structure and evaluating the properties of the resulting virtual derivatives.
For example, in drug design, researchers can use the thiophene-ketone core to design new potential inhibitors for specific enzymes. ijpsjournal.comresearchgate.net The process typically involves:
Scaffold Modification: Creating a virtual library of derivatives by adding or changing functional groups at various positions on the thiophene ring or the butanone chain.
Molecular Docking: Simulating the binding of these new derivatives to the active site of a target protein (e.g., kinases, cyclooxygenases) to predict their binding affinity and orientation. nih.govnih.gov
ADMET Prediction: Calculating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness. researchgate.net
Structure-Activity Relationship (SAR) Analysis: Analyzing the results to understand how specific structural modifications influence the desired activity, which guides further design iterations. nih.gov
This in silico approach significantly reduces the time and cost associated with synthesizing and testing new compounds by prioritizing those with the highest probability of success. nih.govtechscience.com
Cheminformatics and Database Analysis
Cheminformatics applies computational methods to solve chemical problems, often by analyzing large chemical databases. For this compound, these techniques can provide valuable context and suggest new avenues for research.
Structural Analog Search for Research Directions
One of the primary uses of cheminformatics is to search vast chemical databases (like PubChem, ChEMBL, or SciFinder) for structural analogs. By identifying molecules with similar structures, researchers can infer potential biological activities, chemical properties, or synthetic routes for the target compound. nih.gov
Similarity searching is typically performed using molecular fingerprints—binary strings that encode the structural features of a molecule. By comparing the fingerprint of this compound with those of millions of other compounds, a ranked list of similar molecules can be generated. Analyzing the known properties and applications of these analogs can inspire new research hypotheses. For instance, if many close analogs are known to have antioxidant properties, it would be a reasonable starting point to investigate this activity for this compound. nih.gov This data-driven approach helps to build upon existing knowledge and strategically direct future experimental work.
Future Directions and Emerging Research Avenues for 4 Thiophen 3 Yl Butan 2 One
The exploration of 4-(Thiophen-3-yl)butan-2-one and its derivatives is entering a new phase, driven by technological advancements and novel synthetic methodologies. Future research is poised to leverage cutting-edge tools in artificial intelligence, continuous manufacturing, and catalysis to unlock new possibilities in the synthesis, design, and application of this versatile chemical scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-(Thiophen-3-yl)butan-2-one?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-thienylmagnesium bromide and methyl vinyl ketone under anhydrous conditions. Alternatively, Claisen condensation of thiophene-3-acetic acid derivatives with acetyl chloride in the presence of Lewis catalysts (e.g., AlCl₃) may yield the target compound. Multi-step approaches, as seen in structurally similar aryl butanones, often involve protecting group strategies to prevent side reactions .
Q. How can the structural and purity parameters of this compound be characterized?
- Methodological Answer : Use 1H and 13C NMR to confirm the ketone and thiophene moieties by comparing chemical shifts to analogous compounds (e.g., 4-(2-Furyl)butan-2-one, δ ~2.1 ppm for the ketone methyl group) . IR spectroscopy (C=O stretch ~1700–1750 cm⁻¹) and mass spectrometry (molecular ion at 168 g/mol) validate functional groups and molecular weight. For crystalline samples, X-ray crystallography with SHELX software resolves bond lengths and angles .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using the B3LYP functional and 6-31G* basis set calculates HOMO-LUMO gaps, electron density distributions, and dipole moments. These parameters correlate with reactivity and solubility. Studies on similar ketones (e.g., 4-(4-Hydroxyphenyl)butan-2-one) employed these methods to model charge transfer interactions and polar surface areas .
Q. What strategies exist for analyzing the biological interactions of this compound?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., trypanothione reductase for antiparasitic activity) and radioligand displacement assays to assess receptor binding affinity. Pair these with molecular docking simulations (AutoDock Vina) to predict binding modes to targets like G-protein-coupled receptors. In vitro cytotoxicity assays (MTT or resazurin-based) on cancer cell lines evaluate therapeutic potential .
Q. How can contradictions in reported reactivity data for this compound be resolved?
- Methodological Answer : Perform kinetic studies under controlled conditions (solvent polarity, temperature, catalysts) using HPLC or GC-MS to monitor intermediates. Compare experimental results with DFT-derived reaction pathways (e.g., activation energies for nucleophilic additions). Cross-reference data with structurally related compounds (e.g., 4-(2-Chlorophenyl)butan-2-one) to identify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


